molecular formula C12H9NO B119130 7-Methoxynaphthalene-1-carbonitrile CAS No. 158365-54-9

7-Methoxynaphthalene-1-carbonitrile

Cat. No. B119130
Key on ui cas rn: 158365-54-9
M. Wt: 183.21 g/mol
InChI Key: CTAKVWPTULZNMM-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

To a mixture of 7-methoxy-3,4-dihydronaphthalene-1-carbonitrile (9.95 g, 53.1 mmol) in p-cymene (100 mLs) was added 10% Pd/C (5 g), the reaction mixture was stirred and heated to 150° C. overnight. The mixture was cooled and the catalyst removed by filtering through filter aid. The p-cymene was removed on the rotovap with the vacuum pump, giving a liquid which solidified on standing. The solid was slurried in hexane, filtered and dried to afford a white solid (4.3 g, 44%). A portion was purified further by silica gel (10% ethyl acetate-hexanes) to produce a white solid: mp 77-78° C.;
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[C:13]#[N:14])=[CH:5][CH:4]=1>CC1C=CC(C(C)C)=CC=1.CCCCCC.[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[C:13]#[N:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
9.95 g
Type
reactant
Smiles
COC1=CC=C2CCC=C(C2=C1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the catalyst removed
FILTRATION
Type
FILTRATION
Details
by filtering
FILTRATION
Type
FILTRATION
Details
through filter aid
CUSTOM
Type
CUSTOM
Details
The p-cymene was removed on the rotovap with the vacuum pump
CUSTOM
Type
CUSTOM
Details
giving a liquid which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC=C(C2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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